molecular formula C11H8ClF B11903472 2-(Chloromethyl)-1-fluoronaphthalene

2-(Chloromethyl)-1-fluoronaphthalene

Cat. No.: B11903472
M. Wt: 194.63 g/mol
InChI Key: VLMXWCNPTWTTIP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-fluoronaphthalene typically involves the chloromethylation of 1-fluoronaphthalene. This can be achieved through the reaction of 1-fluoronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of 1-fluoronaphthalene to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-fluoronaphthalene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the naphthalene ring.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under controlled conditions to achieve selective substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.

Major Products Formed

    Nucleophilic Substitution: Products such as azides, thiols, and ethers.

    Electrophilic Aromatic Substitution: Products such as nitro, sulfonic acid, and halogenated derivatives.

    Oxidation and Reduction: Products such as carboxylic acids and hydrocarbons.

Scientific Research Applications

2-(Chloromethyl)-1-fluoronaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-fluoronaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, influences the electronic distribution in the naphthalene ring, thereby affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-bromonaphthalene
  • 2-(Chloromethyl)-1-iodonaphthalene
  • 2-(Chloromethyl)-1-chloronaphthalene

Uniqueness

2-(Chloromethyl)-1-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it different from its halogenated analogs.

Properties

Molecular Formula

C11H8ClF

Molecular Weight

194.63 g/mol

IUPAC Name

2-(chloromethyl)-1-fluoronaphthalene

InChI

InChI=1S/C11H8ClF/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2

InChI Key

VLMXWCNPTWTTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)CCl

Origin of Product

United States

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